molecular formula C9H10N2O B3165812 (2-Methylbenzo[d]oxazol-5-yl)methanamine CAS No. 903630-24-0

(2-Methylbenzo[d]oxazol-5-yl)methanamine

Cat. No. B3165812
M. Wt: 162.19 g/mol
InChI Key: MROLRVSPODZLCV-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A mixture of 2-((2-methylbenzo[d]oxazol-5-yl)methyl)isoindoline-1,3-dione (200 mg; 0.68 mmol), and hydrazine monohydrate (715 mg; 21.89 mmol) in EtOH (30 ml) was refluxed, under nitrogen, for 4 h. After cooling to rt, the mixture was filtered, and the filtrate was concentrated to dryness under reduced pressure affording (2-methylbenzo[d]oxazol-5-yl)methanamine as an orange oil. LC-MS (conditions D): tR=0.50 min.; [M+H]+: 163.07 g/mol.
Name
2-((2-methylbenzo[d]oxazol-5-yl)methyl)isoindoline-1,3-dione
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
715 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[CH:9][C:8]([CH2:11][N:12]3C(=O)C4C(=CC=CC=4)C3=O)=[CH:7][C:5]=2[N:6]=1.O.NN>CCO>[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[CH:9][C:8]([CH2:11][NH2:12])=[CH:7][C:5]=2[N:6]=1 |f:1.2|

Inputs

Step One
Name
2-((2-methylbenzo[d]oxazol-5-yl)methyl)isoindoline-1,3-dione
Quantity
200 mg
Type
reactant
Smiles
CC=1OC2=C(N1)C=C(C=C2)CN2C(C1=CC=CC=C1C2=O)=O
Name
Quantity
715 mg
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed, under nitrogen, for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(N1)C=C(C=C2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.